molecular formula C33H28FN3O4S2 B2923117 Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 670272-83-0

Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B2923117
CAS RN: 670272-83-0
M. Wt: 613.72
InChI Key: YCNBMQUOHTYIRW-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C33H28FN3O4S2 and its molecular weight is 613.72. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

A derivative of this compound was synthesized using the S-arylation method and was found to be a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. It exhibited potent cytotoxic activity against several human cancer cell lines, showing its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial Agent

A related compound was synthesized and evaluated for antimicrobial activity. It showed potential as an antimicrobial agent, which could have applications in treating bacterial and fungal infections (Desai et al., 2007).

Fluorescence Studies

N-aryl-2-aminoquinolines, a class of compounds related to Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate, were synthesized and their fluorescence behavior was investigated. The study of their luminescence properties could be beneficial in various biological applications (Hisham et al., 2019).

Synthesis and Tautomerism Study

Research on the tautomeric equilibria of similar substrates to this compound has been conducted. Understanding the tautomeric behaviors of these compounds can be crucial in pharmaceutical and chemical research (Ruano et al., 1991).

Anticancer Agent Synthesis

A study focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. This highlights the potential of compounds similar to Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate in cancer treatment (Fang et al., 2016).

properties

IUPAC Name

ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28FN3O4S2/c1-4-41-32(40)28-23(19-10-12-21(34)13-11-19)17-42-31(28)37-26(39)18-43-30-22(16-35)27(20-8-6-5-7-9-20)29-24(36-30)14-33(2,3)15-25(29)38/h5-13,17H,4,14-15,18H2,1-3H3,(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNBMQUOHTYIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=C(C(=O)CC(C4)(C)C)C(=C3C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

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